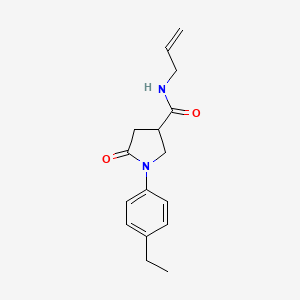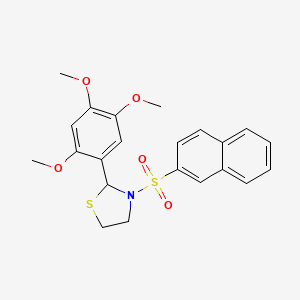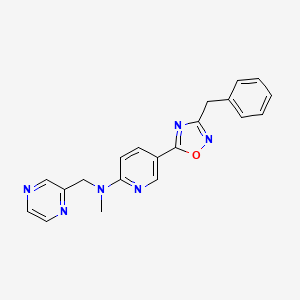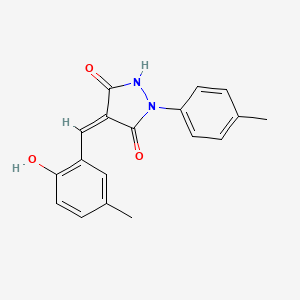![molecular formula C11H9F3N2O2S B5148158 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione, commonly known as TTMD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTMD belongs to the class of thiazolidinedione compounds and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of TTMD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. PPARγ is a transcription factor that plays a crucial role in glucose and lipid metabolism, and its activation by TTMD leads to improved insulin sensitivity and reduced blood glucose levels. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival, and its inhibition by TTMD leads to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects
TTMD has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. TTMD has also been reported to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
TTMD has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, TTMD also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for research on TTMD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for improved efficacy. Additionally, the investigation of TTMD's effects on gut microbiota and its potential role in gut-brain axis communication is an area of interest for future research.
合成法
TTMD can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with chloromethyl isothiocyanate followed by the reaction with 2,4-thiazolidinedione. Another method involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate followed by the reaction with 2,4-thiazolidinedione. Both methods yield TTMD in good yields and purity.
科学的研究の応用
TTMD has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, TTMD has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer, TTMD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, TTMD has been shown to reduce oxidative stress and improve cognitive function in animal models.
特性
IUPAC Name |
3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-6-16-9(17)5-19-10(16)18/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUQBTUAXPJLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)


![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5148146.png)
![2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)
